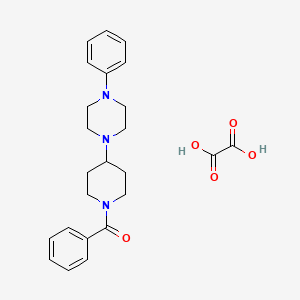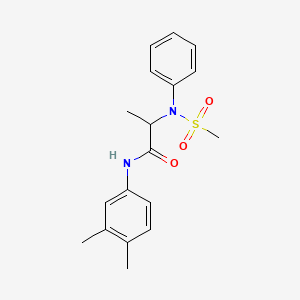
1-(1-benzoyl-4-piperidinyl)-4-phenylpiperazine oxalate
Vue d'ensemble
Description
1-(1-benzoyl-4-piperidinyl)-4-phenylpiperazine oxalate, also known as BPPOP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPOP belongs to a class of compounds called piperazines, which have been shown to exhibit a range of pharmacological activities. In
Applications De Recherche Scientifique
1-(1-benzoyl-4-piperidinyl)-4-phenylpiperazine oxalate has been studied extensively for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to exhibit high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been found to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia. These pharmacological properties of this compound make it a promising candidate for the development of novel treatments for mood and psychotic disorders.
Mécanisme D'action
The exact mechanism of action of 1-(1-benzoyl-4-piperidinyl)-4-phenylpiperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a partial antagonist at the D2 receptor. This dual activity may contribute to the compound's therapeutic effects in mood and psychotic disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the noradrenaline and acetylcholine systems, which may further contribute to its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, noradrenaline, and acetylcholine. It has also been found to affect the activity of various brain regions, such as the prefrontal cortex, hippocampus, and striatum. These biochemical and physiological effects of this compound may underlie its therapeutic potential in mood and psychotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-benzoyl-4-piperidinyl)-4-phenylpiperazine oxalate has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and study. It has also been shown to exhibit specific pharmacological effects, which can be useful for investigating the underlying mechanisms of mood and psychotic disorders. However, this compound also has some limitations. It has relatively low potency compared to other compounds that target the 5-HT1A and D2 receptors, which may limit its usefulness in certain experiments. Additionally, its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for research on 1-(1-benzoyl-4-piperidinyl)-4-phenylpiperazine oxalate. One area of interest is the development of more potent and selective analogs of this compound that target the 5-HT1A and D2 receptors. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and how it may be used to develop novel treatments for mood and psychotic disorders.
Propriétés
IUPAC Name |
oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.C2H2O4/c26-22(19-7-3-1-4-8-19)25-13-11-21(12-14-25)24-17-15-23(16-18-24)20-9-5-2-6-10-20;3-1(4)2(5)6/h1-10,21H,11-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSJHXZTHVVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)
![3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3971536.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3971543.png)
![1-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971545.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971551.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)


![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)

![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)